molecular formula C19H22N2O5 B5755061 N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B5755061
M. Wt: 358.4 g/mol
InChI Key: XCVKSOZELZPHNO-UHFFFAOYSA-N
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Description

N-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DEBIO-0932, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to a class of compounds called benzamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective properties and can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of this compound with other anti-cancer agents is an area of research that may lead to more effective cancer treatments.

Synthesis Methods

The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the reaction of 3,4-diethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to give the final product.

Scientific Research Applications

N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. One study found that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Another study found that this compound can modulate the immune system and enhance the activity of T cells, which are important in the fight against cancer.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-4-24-16-11-8-14(12-17(16)25-5-2)19(22)26-21-18(20)13-6-9-15(23-3)10-7-13/h6-12H,4-5H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKSOZELZPHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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